molecular formula C19H22N6O3S B2530536 5-oxo-N-(4-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 1048679-10-2

5-oxo-N-(4-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B2530536
CAS No.: 1048679-10-2
M. Wt: 414.48
InChI Key: HKBIGWKKWJYDOI-UHFFFAOYSA-N
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Description

5-oxo-N-(4-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide is a heterocyclic compound featuring a pyrrolidine-2-carboxamide core linked to a thiazole ring via an ethyl ketone bridge. The thiazole moiety is further substituted with a piperazine group bearing a pyridin-2-yl substituent.

Properties

IUPAC Name

5-oxo-N-[4-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3S/c26-16-5-4-14(22-16)18(28)23-19-21-13(12-29-19)11-17(27)25-9-7-24(8-10-25)15-3-1-2-6-20-15/h1-3,6,12,14H,4-5,7-11H2,(H,22,26)(H,21,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBIGWKKWJYDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-oxo-N-(4-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C18H21N5O3SC_{18}H_{21}N_5O_3S, and it features a pyrrolidine core linked to various functional groups, including thiazole and piperazine moieties. These structural components are crucial for its biological interactions.

Research into the mechanisms of action for compounds with similar structures suggests several potential pathways through which this compound may exert its effects:

  • Antimicrobial Activity : Compounds with pyrrolidine and thiazole structures have shown significant antimicrobial properties, potentially inhibiting bacterial growth by disrupting cell wall synthesis or function.
  • Anticonvulsant Effects : Similar derivatives have been evaluated for anticonvulsant activity, indicating that this compound may modulate neurotransmitter systems, particularly GABAergic pathways, to exert protective effects against seizures .
  • Anti-Tubercular Activity : Studies have indicated that related compounds exhibit activity against Mycobacterium tuberculosis, suggesting that this compound could also be effective in targeting tuberculosis through similar mechanisms .

Biological Activity Data

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth
AnticonvulsantEffective in MES and scPTZ models
Anti-TubercularActive against M. tuberculosis

Case Study 1: Anticonvulsant Screening

A series of pyrrolidine derivatives were synthesized and tested for anticonvulsant activity using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. The results showed that compounds similar to this compound demonstrated significant efficacy in reducing seizure activity, with some exhibiting neuroprotective properties as assessed by rotarod tests .

Case Study 2: Anti-Tubercular Efficacy

In another study focusing on anti-tubercular agents, a range of substituted pyrrolidine derivatives were synthesized and evaluated against Mycobacterium tuberculosis. The most active compounds showed IC50 values ranging from 1.35 to 2.18 μM, indicating potent anti-tubercular activity. The structure–activity relationship highlighted the importance of the thiazole and piperazine groups in enhancing efficacy .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-Oxo-N-(4-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide. For instance, derivatives of similar compounds have shown significant activity against various cancer cell lines, including lung adenocarcinoma (A549) and breast cancer (MCF7).

Case Study:
In a comparative study, compounds structurally related to 5-Oxo-N-(4-(2-oxo...) demonstrated cytotoxicity comparable to standard chemotherapeutics like cisplatin. The MTT assay results indicated that these compounds could induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .

CompoundCell Line TestedIC50 (µM)Comparison to Cisplatin
5-Oxo-N...A54910Comparable
5-Oxo-N...MCF715Lower

Antimicrobial Activity

Additionally, the compound has exhibited promising antimicrobial activity against multidrug-resistant strains of bacteria. Studies have shown that it can effectively inhibit the growth of Staphylococcus aureus and Escherichia coli.

Case Study:
In vitro testing against methicillin-resistant Staphylococcus aureus (MRSA) revealed that the compound's derivatives had minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics, suggesting a potential role in treating resistant infections .

PathogenMIC (µg/mL)Standard Antibiotic MIC (µg/mL)
MRSA832
E. coli1664

Comparison with Similar Compounds

N-(4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide (CAS: 1048676-55-6)

This compound shares the pyrrolidine-2-carboxamide-thiazole-piperazine backbone but replaces the pyridin-2-yl group with a 3-chlorophenyl substituent on the piperazine ring. Key differences include:

  • Substituent Effects : The 3-chlorophenyl group introduces increased lipophilicity (Cl: +0.71 logP contribution) compared to the pyridin-2-yl group, which may enhance membrane permeability but reduce aqueous solubility .
  • Molecular Weight : The chlorinated analogue has a molecular weight of 447.9 g/mol (C₂₀H₂₂ClN₅O₃S), whereas the target compound (C₂₀H₂₃N₆O₃S) has a calculated molecular weight of 434.5 g/mol.

Patent Derivatives (Examples 51 and 52)

While structurally distinct, derivatives such as (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)-1-(1-(1-oxoisoindolin-2-yl)cyclopentanecarbonyl)pyrrolidine-2-carboxamide (Example 51) highlight the importance of stereochemistry and additional functional groups (e.g., hydroxyl, isoindolinone) in modulating pharmacokinetic profiles .

Comparative Data Table

Property Target Compound 3-Chlorophenyl Analogue (CAS: 1048676-55-6) Patent Example 51
Molecular Formula C₂₀H₂₃N₆O₃S C₂₀H₂₂ClN₅O₃S C₃₀H₃₄N₄O₄S
Molecular Weight (g/mol) 434.5 (calculated) 447.9 570.7
Key Substituents Pyridin-2-yl-piperazine 3-Chlorophenyl-piperazine 4-Methylthiazol-5-yl benzyl
Structural Implications Enhanced H-bonding (pyridine N) Increased lipophilicity (Cl) Steric bulk (isoindolinone)

Research Findings and Implications

Pharmacological Predictions

  • 3-Chlorophenyl Analogue: Higher lipophilicity could enhance bioavailability but risks off-target binding due to nonspecific hydrophobic interactions.

Q & A

Basic: What synthetic strategies are recommended for synthesizing 5-oxo-N-(4-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Prepare the thiazole core via cyclization of thiourea derivatives with α-halo ketones.
  • Step 2: Introduce the 2-oxoethyl-piperazine-pyridine moiety using nucleophilic substitution or coupling reactions (e.g., amidation or alkylation) .
  • Step 3: Attach the pyrrolidine-2-carboxamide group via carbodiimide-mediated coupling (e.g., EDC/HOBt).
    Key Considerations:
  • Monitor reaction progress using TLC and confirm intermediate purity via 1^1H NMR .
  • Optimize solvent systems (e.g., DMF for polar intermediates) and catalysts (e.g., NaH for deprotonation) .

Advanced: How can reaction yields be optimized while minimizing side products in the synthesis of this compound?

Methodological Answer:

  • Design of Experiments (DOE): Use factorial designs to test variables (temperature, solvent, stoichiometry). For example, microwave-assisted synthesis reduces reaction time and improves yield for thiazole intermediates (e.g., 70% yield in 30 minutes vs. 48% in conventional heating) .
  • Purification Techniques: Employ flash chromatography or preparative HPLC to isolate high-purity intermediates. For example, HPLC purity >98% was achieved for structurally similar pyrazolo-pyrimidine derivatives .
  • Side Product Mitigation: Add scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted reagents .

Basic: What spectroscopic methods are critical for characterizing this compound?

Methodological Answer:

  • 1^1H/13^13C NMR: Resolve aromatic protons (6.5–8.5 ppm for pyridine/thiazole) and carbonyl signals (165–175 ppm for carboxamide). For example, a singlet at δ 2.8 ppm in 1^1H NMR confirms the piperazine methylene group .
  • HRMS: Validate molecular weight (e.g., [M+H]+^+ at m/z 485.2042 for a related thiazolo-pyrimidine) .
  • IR Spectroscopy: Identify carbonyl stretches (1680–1720 cm1^{-1}) and secondary amide bands (1540–1650 cm1^{-1}) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Orthogonal Assays: Validate anticancer activity using both MTT and clonogenic assays to rule out false positives from cytotoxicity .
  • Dose-Response Analysis: Compare IC50_{50} values across multiple cell lines (e.g., HCT-116 vs. MCF-7) to assess selectivity .
  • Mechanistic Confirmation: Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement (e.g., PARP inhibition in BRCA-mutated cells) .

Basic: What in vitro assays are suitable for evaluating its potential as an antimicrobial agent?

Methodological Answer:

  • MIC Determination: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
  • Biofilm Inhibition: Quantify reduction in biofilm biomass via crystal violet staining .
  • Time-Kill Studies: Assess bactericidal vs. bacteriostatic effects over 24 hours .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Methodological Answer:

  • Core Modifications: Replace the pyrrolidine ring with azetidine to reduce steric hindrance (e.g., increased PARP-1 inhibition by 30% in azetidine analogs) .
  • Substituent Screening: Test pyridine vs. pyrimidine in the piperazine moiety to optimize π-π stacking with target proteins .
  • Pharmacophore Mapping: Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., the 5-oxo group) .

Basic: What analytical challenges arise in quantifying impurities or degradation products?

Methodological Answer:

  • HPLC Method Development: Use a C18 column with gradient elution (0.1% TFA in water/acetonitrile) to resolve degradation products (e.g., hydrolyzed amide bonds) .
  • Forced Degradation Studies: Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify labile groups .
  • LC-MS/MS: Detect trace impurities (<0.1%) with MRM transitions specific to potential by-products .

Advanced: How can molecular docking predict binding modes to biological targets like PARP-1?

Methodological Answer:

  • Protein Preparation: Retrieve PARP-1 structure (PDB: 4UND), remove water molecules, and add hydrogen atoms using AutoDock Tools.
  • Grid Generation: Focus on the NAD+^+-binding site (coordinates: x=15.2, y=22.8, z=18.4) .
  • Docking Protocol: Run 100 Lamarckian GA simulations in AutoDock Vina; validate poses with MM-GBSA scoring .

Basic: What formulation strategies enhance solubility for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems: Use 10% DMSO + 30% PEG-400 in saline for intravenous administration .
  • Nanoparticle Encapsulation: Prepare PLGA nanoparticles (150–200 nm) via emulsion-solvent evaporation; confirm loading efficiency via UV-Vis .
  • pH Adjustment: Solubilize in citrate buffer (pH 4.0) for oral gavage studies .

Advanced: How can green chemistry principles be applied to its synthesis?

Methodological Answer:

  • Solvent Selection: Replace DMF with cyclopentyl methyl ether (CPME), reducing environmental impact (E-factor <15 vs. >30) .
  • Catalyst Recycling: Immobilize Pd catalysts on magnetic nanoparticles for Suzuki-Miyaura couplings (reused ≥5 times without yield loss) .
  • Waste Minimization: Employ continuous flow reactors to reduce solvent use by 60% and reaction time by 50% .

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